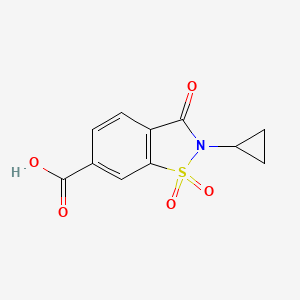

1-(4-Cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylic acid

Overview

Description

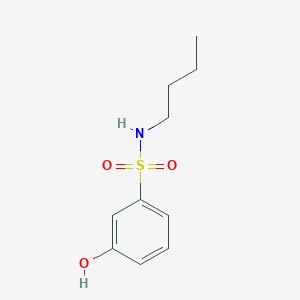

“1-(4-Cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1081115-59-4 . It has a molecular weight of 235.24 and its IUPAC name is 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylic acid . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3O3/c1-7-13-9(6-12)10(17-7)14-4-2-8(3-5-14)11(15)16/h8H,2-5H2,1H3,(H,15,16) . This code provides a specific textual representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 235.24 . It is typically stored at room temperature and is available in powder form . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Heterocyclic Chemistry Applications

The synthesis and application of heterocyclic compounds, including piperidine derivatives, are of great interest in medicinal chemistry and drug discovery due to their wide range of biological activities. For instance, the Mannich reaction has been used in the synthesis of N,S-containing heterocycles, offering a route to various bioactive compounds with potential pharmaceutical applications (Dotsenko et al., 2012).

Anticancer Applications

Aurora kinase inhibitors, which include structurally related piperidine-4-carboxylic acid derivatives, have shown promise in treating cancer. These compounds inhibit Aurora A, a protein implicated in the mitotic process, and therefore, may contribute to cancer therapy strategies (ロバート ヘンリー,ジェームズ, 2006).

Synthesis of Bioactive Molecules

Cyano acid hydrazide and its derivatives have been utilized in the synthesis of new 1,2,4-Triazolo[1,5-a]pyridines and 1,2,4-Triazolo[1,5-a]isoquinolines, showcasing the utility of cyano-containing compounds in creating bioactive molecules with potential therapeutic applications (Hussein, 1998).

Cardiovascular Research

Nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, involving piperidine in their synthesis, have been investigated for their cardiovascular activity. This research offers insights into the development of novel therapeutic agents targeting cardiovascular diseases (Krauze et al., 2004).

Chemical Synthesis and Material Science

Ruthenium-catalyzed synthesis has been applied to the preparation of 5-amino-1,2,3-triazole-4-carboxylates, demonstrating the role of catalysis in developing triazole-based scaffolds for peptidomimetics and biologically active compounds. This methodology underlines the importance of innovative synthesis techniques in creating versatile chemical structures for various applications (Ferrini et al., 2015).

Future Directions

Oxazole derivatives, such as “1-(4-Cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylic acid”, have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are often synthesized and screened for various biological activities . Future research may continue to explore the therapeutic potentials of these compounds.

Mechanism of Action

Oxazoles

are a class of organic compounds that contain a five-membered ring with an oxygen atom and a nitrogen atom. They are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The specific activities depend on the substitution pattern in the oxazole derivatives .

properties

IUPAC Name |

1-(4-cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-7-13-9(6-12)10(17-7)14-4-2-8(3-5-14)11(15)16/h8H,2-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPFWQCYDIGLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)N2CCC(CC2)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Allyloxy)-5-chlorophenyl]methanol](/img/structure/B1516927.png)

![2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516928.png)

![1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516929.png)